Dipeptide diaminobutyroyl benzylamide diacetate mechanism of action
Dipeptide diaminobutyroyl benzylamide diacetate mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Dipeptide Diaminobutyroyl Benzylamide Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipeptide diaminobutyroyl benzylamide diacetate, a synthetic tripeptide marketed as SYN-AKE®, is a potent anti-wrinkle agent. Its mechanism of action is biomimetic, replicating the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). This technical guide provides a detailed examination of its molecular mechanism, supported by quantitative data from key experimental studies. Detailed methodologies for the principal assays used to characterize this peptide are also presented, along with visualizations of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Antagonism of the Nicotinic Acetylcholine Receptor
The primary pharmacological action of dipeptide diaminobutyroyl benzylamide diacetate is the reversible, competitive antagonism of the muscular nicotinic acetylcholine receptor (mnAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4]
Molecular Target: The Muscular Nicotinic Acetylcholine Receptor (mnAChR)
The adult mnAChR is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε (epsilon) subunit.[5] The binding of the neurotransmitter acetylcholine (ACh) to the two sites at the α-δ and α-ε subunit interfaces induces a conformational change, opening the channel to allow an influx of sodium ions (Na⁺), which leads to muscle cell depolarization and contraction.[6]
Inhibitory Action
Dipeptide diaminobutyroyl benzylamide diacetate mimics the essential amino acid sequence of Waglerin-1, which selectively binds to the mnAChR.[3][7] It is understood to specifically target the ε-subunit of the receptor.[7][8] By competitively binding to the receptor, the peptide blocks the binding of acetylcholine.[1][7] This antagonism prevents the opening of the ion channel, thus inhibiting Na⁺ uptake.[3][9] As a result, the muscle cell remains in a relaxed state, preventing the formation of expression lines and reducing the depth of existing wrinkles.[4][10]
Quantitative Data
The efficacy of dipeptide diaminobutyroyl benzylamide diacetate has been quantified through various in-vitro and in-vivo studies.
Table 1: Summary of In-Vitro Quantitative Data
| Parameter | Test System | Result | Description |
| IC₅₀ | Nicotine Response Inhibition Assay | 180 µM | Concentration of SYN®-AKE required to inhibit 50% of the nicotine-induced response, a measure of receptor antagonism.[11] |
| Muscle Contraction Inhibition | Innervated Muscle Cell Culture | 82% Reduction | Reduction in the frequency of muscle cell contractions after a 2-hour treatment with 0.5 mM SYN®-AKE.[7] |
Table 2: Summary of In-Vivo (Clinical) Quantitative Data
| Parameter | Measurement Technique | Concentration | Duration | Result |
| Wrinkle Reduction (Max) | 3D Imaging (e.g., PRIMOS®) | 4% | 28 Days | Up to 52% reduction in forehead wrinkle depth.[7][10][12] |
| Skin Smoothing (Avg.) | Profilometry | 4% | 28 Days | 21% improvement in skin smoothness.[3] |
| Wrinkle Reduction (Avg.) | Profilometry | 4% | 28 Days | 15-20% reduction in overall wrinkle appearance.[3] |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the evaluation of dipeptide diaminobutyroyl benzylamide diacetate.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of the dipeptide for the mnAChR by measuring its ability to compete with a radiolabeled ligand.
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of the test compound.
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Materials:
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Receptor Source: Membrane homogenates from tissues rich in mnAChR (e.g., Torpedo electric organ) or cultured cells expressing the receptor.
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Radioligand: A high-affinity mnAChR ligand, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.
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Test Compound: Dipeptide diaminobutyroyl benzylamide diacetate.
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Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
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Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).
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Scintillation Counter and Cocktail.
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Methodology:
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A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled dipeptide diaminobutyroyl benzylamide diacetate.
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The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
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The reaction is terminated by rapid vacuum filtration, separating receptor-bound radioligand from the unbound fraction.
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Filters are washed with ice-cold buffer to remove non-specific binding.
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The radioactivity trapped on the filters is quantified using a scintillation counter.
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Data are plotted as the percentage of specific binding versus the log concentration of the dipeptide. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[13][14]
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In-Vitro Muscle Contraction Assay
This functional assay measures the direct effect of the dipeptide on the contractile activity of muscle cells.
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Objective: To assess the ability of the test compound to inhibit muscle cell contraction.
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Materials:
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Cell Culture: Primary myoblasts or a suitable muscle cell line (e.g., C2C12), cultured to form differentiated, contractile myotubes. Co-cultures with neurons can be used to model innervation.
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Matrix: Type I collagen gel.
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Culture Medium: DMEM or similar, supplemented with serum.
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Test Compound: Dipeptide diaminobutyroyl benzylamide diacetate.
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Contractile Agonist: Acetylcholine, nicotine, or electrical stimulation.
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Imaging System: Phase-contrast microscope with video recording capabilities.
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-
Methodology:
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Muscle cells are suspended in a cold collagen solution and seeded into 24-well plates. The collagen is allowed to polymerize, forming a 3D matrix with embedded cells.
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Cultures are maintained for several days to allow for cell proliferation and the formation of a contractile lattice.
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The collagen gels are gently detached from the sides of the wells to create a floating matrix model.
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The cultures are treated with various concentrations of dipeptide diaminobutyroyl benzylamide diacetate for a defined period (e.g., 2 hours).
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Contractions are induced (if not spontaneous) and the frequency and/or amplitude of contractions are recorded and analyzed using image analysis software.
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The percentage inhibition of contraction relative to untreated control cultures is calculated.[3][12][15]
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In-Vivo Clinical Assessment of Wrinkle Reduction
Clinical trials are essential to substantiate the anti-wrinkle efficacy of the final formulation.
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Objective: To quantify the reduction in facial wrinkles after topical application of the test product.
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Study Design: A randomized, double-blind, placebo-controlled study with a statistically significant number of human volunteers (e.g., n=30-50) presenting with target wrinkles (e.g., crow's feet or forehead lines).
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Methodology:
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A formulation containing the active peptide (e.g., 4% dipeptide diaminobutyroyl benzylamide diacetate) and a corresponding placebo are applied twice daily for a specified duration (e.g., 28 days).
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Instrumental measurements are taken at baseline (Day 0) and at subsequent time points (e.g., Day 14, Day 28).
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Measurement Techniques:
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3D Fringe Projection (e.g., PRIMOS®): An optical method that captures high-resolution 3D surface data of the skin. Analysis of this data provides quantitative parameters for wrinkle depth (Rz), volume, and skin roughness (Ra).[2][7]
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Silicone Replica Analysis (Profilometry): A negative impression of the skin surface is made using a silicone-based material. This replica is then analyzed using laser or digital imaging to measure wrinkle topography.[10]
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Standardized Photography (e.g., VISIA®): High-resolution, standardized photographs are taken under consistent lighting conditions for expert visual assessment and image analysis.[2]
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Data Analysis: Statistical tests (e.g., t-test, ANOVA) are used to compare the percentage change in wrinkle parameters from baseline between the active treatment group and the placebo group.[6][10]
Visualizations: Signaling Pathway and Experimental Workflows
Caption: Antagonistic action at the nicotinic acetylcholine receptor.
Caption: Integrated workflow for peptide characterization.
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Reduction of wrinkles: From a computational hypothesis to a clinical, instrumental, and biological proof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medium.com [medium.com]
- 9. test.hoelzel-biotech.com [test.hoelzel-biotech.com]
- 10. princetonconsumer.com [princetonconsumer.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Development of an In Vitro Assay to Evaluate Contractile Function of Mesenchymal Cells that Underwent Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
